REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[S:10][N:9]=1>ClC1C=CC=CC=1>[N:1]1([C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[S:10][N:9]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
304.2 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir at about 120° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
a thermometer, a dropping funnel and a condenser, which was heated
|
Type
|
CUSTOM
|
Details
|
After excess piperazine was removed with water
|
Type
|
EXTRACTION
|
Details
|
extracted into an aqueous layer, which
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |